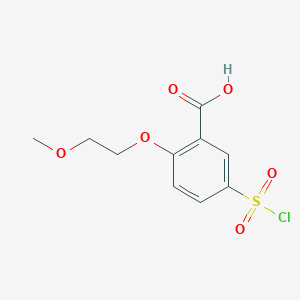

5-(Chlorosulfonyl)-2-(2-methoxyethoxy)benzoic acid

Description

Properties

IUPAC Name |

5-chlorosulfonyl-2-(2-methoxyethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO6S/c1-16-4-5-17-9-3-2-7(18(11,14)15)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUDSNKTGXEATF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)-2-(2-methoxyethoxy)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the chlorosulfonation of 2-(2-methoxyethoxy)benzoic acid. The reaction conditions often include the use of chlorosulfonic acid as the chlorosulfonating agent, and the reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)-2-(2-methoxyethoxy)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or other functional groups.

Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form more oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base and under mild to moderate temperature conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reduction reactions can produce sulfonic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C₁₁H₁₃ClO₅S and a molecular weight of 294.71 g/mol. Its structure includes a chlorosulfonyl group and a methoxyethoxy substituent on the benzene ring, which contribute to its reactivity and biological activity.

Organic Synthesis

5-(Chlorosulfonyl)-2-(2-methoxyethoxy)benzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitution and esterification.

Key Reactions

- Nucleophilic Substitution : The chlorosulfonyl group can react with nucleophiles to form sulfonamide derivatives.

- Esterification : The carboxylic acid functionality can be used to create esters, enhancing the compound's utility in synthetic pathways.

Pharmaceutical Applications

The compound is being investigated for its potential in drug development, particularly targeting specific enzymes or receptors. Its mechanism of action often involves the formation of covalent bonds with nucleophilic sites on proteins, which can inhibit or modify their activity.

Case Study: Inhibition of Cytosolic Phospholipase A2

Research has demonstrated that compounds similar to this compound can act as inhibitors of cytosolic phospholipase A2 enzymes. Such inhibitors are significant in developing therapies for inflammatory diseases .

Material Science

In material science, this compound is utilized in the synthesis of polymers and other materials with specific properties. The chlorosulfonyl group enhances the reactivity of the compound, allowing it to participate in polymerization reactions that yield materials with tailored characteristics.

Research indicates that this compound exhibits significant biological activity due to its sulfonyl and carboxylic acid functionalities. Studies have shown antimicrobial properties and potential applications in treating various diseases.

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)-2-(2-methoxyethoxy)benzoic acid involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows the compound to modify proteins, enzymes, and other biomolecules, potentially altering their function and activity. The specific molecular targets and pathways involved depend on the context of its use, such as in enzyme inhibition studies or drug development.

Comparison with Similar Compounds

Key Findings :

- Solubility : The 2-methoxyethoxy group in the target compound improves aqueous solubility compared to shorter alkoxy chains (e.g., methoxy or ethoxy) due to increased polarity and hydrogen-bonding capacity .

- Reactivity : The chlorosulfonyl group undergoes nucleophilic substitution (e.g., with amines or alcohols) to form sulfonamides or sulfonate esters, a trait shared across analogs .

2.2. Additional Substituents on the Benzene Ring

Substituents at other positions modulate electronic effects and steric hindrance.

Key Findings :

- Electronic Effects: Fluorine at position 3 () increases electron-withdrawing effects, accelerating reactions at the chlorosulfonyl group but reducing solubility in nonpolar media.

- Steric Effects : Substituents at position 3 (e.g., -Cl in ) may hinder nucleophilic attack on the chlorosulfonyl group, reducing reactivity .

2.3. Functional Group Replacements

Replacing the chlorosulfonyl group alters biological and chemical profiles.

Key Findings :

- Biological Activity : Sulfonylurea derivatives (e.g., Chlorimuron-ethyl) exhibit herbicidal properties by inhibiting acetolactate synthase, a mode of action absent in chlorosulfonyl analogs .

- Stability : Sulfonamides () are less reactive than chlorosulfonyl compounds, favoring prolonged shelf life in pharmaceuticals .

Biological Activity

5-(Chlorosulfonyl)-2-(2-methoxyethoxy)benzoic acid is a benzoic acid derivative that has garnered attention for its significant biological activity, primarily due to its unique structural features, including a chlorosulfonyl group and a methoxyethoxy substituent. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields of medicine and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅ClO₄S, with a molecular weight of 294.71 g/mol. The compound is characterized by:

- Chlorosulfonyl Group : Enhances reactivity and potential interactions with biological macromolecules.

- Methoxyethoxy Substituent : Contributes to solubility and bioavailability.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound can be attributed to several mechanisms:

- Proteasome and Autophagy Activation : Similar benzoic acid derivatives have been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for protein degradation and cellular homeostasis .

- Enzyme Interaction : In silico studies suggest that compounds with similar structures may act as inhibitors or activators of key enzymes such as cathepsins B and L, which are involved in protein degradation and have implications in various diseases including cancer .

- Anti-inflammatory Properties : Compounds with sulfonyl groups often exhibit anti-inflammatory effects by modulating pathways related to nitric oxide production and cyclooxygenase (COX) expression .

Cytotoxicity Studies

Cytotoxicity assessments have been performed on various cell lines, including human foreskin fibroblasts and cancer cell lines (Hep-G2, A2058). Results indicated that this compound does not exhibit significant cytotoxic effects at concentrations up to 10 μg/mL, suggesting a favorable safety profile for potential therapeutic applications .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 5-Bromo-2-(2-methoxyethoxy)benzoic acid | Bromine substituent instead of chlorosulfonyl | Potentially different biological activity profile |

| 2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate | Ester derivative | Different reactivity due to ester functionality |

| 5-Chlorosulfonyl-2-methoxybenzoic acid | Lacks the methoxyethoxy group | Simpler structure may limit its applications |

This table illustrates how variations in functional groups can lead to differing biological activities, emphasizing the unique utility of this compound in medicinal chemistry.

Case Studies

- Antiproliferative Activity : In a study investigating benzoic acid derivatives, it was found that certain derivatives could significantly inhibit cell proliferation in cancer models. While specific data on this compound was not highlighted, the structural similarities suggest potential for similar activity .

- Inhibition of Enzymatic Activity : Research has demonstrated that sulfonamide derivatives can inhibit COX-1 and COX-2 enzymes effectively, leading to reduced inflammation and pain. This positions this compound as a candidate for further exploration in pain management therapies .

Q & A

Q. What are the optimal synthetic routes for 5-(Chlorosulfonyl)-2-(2-methoxyethoxy)benzoic acid, and how can reaction yields be maximized?

The synthesis typically involves sulfonation and functional group protection. Chlorosulfonation of the benzoic acid precursor (e.g., 2-(2-methoxyethoxy)benzoic acid) using chlorosulfonic acid under controlled temperatures (0–5°C) is critical to avoid over-sulfonation. Subsequent quenching with ice-water and purification via recrystallization (ethanol/water mixtures) improves yield . Optimization may include adjusting stoichiometry (e.g., 1.2 equivalents of chlorosulfonic acid) and reaction time (2–4 hours) to balance reactivity and byproduct formation.

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively separates the target compound from unreacted starting materials. Solid-phase extraction (SPE) with C18 cartridges or preparative HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) is recommended for high-purity isolation (>95%). TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) can monitor progress .

Q. What analytical methods are used to confirm the structure and purity of this compound?

- NMR : ¹H NMR (DMSO-d6) identifies key protons: δ 8.2–8.4 (aromatic H), δ 4.2–4.5 (methoxyethoxy –OCH2CH2O–), δ 3.7 (–OCH3).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calculated for C10H11ClO6S: 294.99 g/mol) .

- HPLC : Purity assessment using a Zorbax SB-C18 column (λ = 254 nm, retention time ~8.2 minutes) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., chlorosulfonyl) influence the reactivity of the benzoic acid core in nucleophilic substitutions?

The chlorosulfonyl group activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack due to its strong electron-withdrawing nature. In coupling reactions (e.g., Suzuki-Miyaura), palladium catalysts (Pd(PPh3)4) and mild bases (K2CO3) are required to facilitate cross-coupling at the 5-position . Computational DFT studies suggest the sulfonyl group’s electronegativity increases the partial positive charge on adjacent carbons, directing regioselectivity .

Q. What strategies are employed to evaluate the biological activity of this compound and its derivatives?

- Enzyme Inhibition Assays : Test inhibition of cyclooxygenase-2 (COX-2) or sulfotransferases using fluorogenic substrates.

- Cell-Based Studies : Assess cytotoxicity (MTT assay) in cancer cell lines (e.g., HepG2) at concentrations 10–100 μM .

- Molecular Docking : AutoDock Vina simulates binding to COX-2 (PDB ID: 5KIR), highlighting interactions with Arg120 and Tyr355 .

Q. How can computational modeling predict the metabolic stability of this compound?

ADMET predictors (e.g., SwissADME) estimate metabolic pathways:

Q. How should researchers resolve contradictions in reported reactivity data for sulfonyl-containing benzoic acids?

Discrepancies in sulfonation efficiency (e.g., 60% vs. 85% yields) may arise from solvent polarity (e.g., dichloromethane vs. DMF) or moisture control. Systematic replication under inert atmospheres (N2/Ar) and Karl Fischer titration to monitor water content (<50 ppm) is advised .

Q. What design principles apply to synthesizing derivatives with enhanced solubility or target affinity?

- Solubility : Introduce polar groups (e.g., –OH, –NH2) at the methoxyethoxy chain via Mitsunobu reactions .

- Affinity : Replace chlorosulfonyl with sulfonamide (–SO2NH2) to improve hydrogen bonding with biological targets .

Q. What techniques characterize interactions between this compound and serum albumin?

- Fluorescence Quenching : Monitor tryptophan residue quenching in bovine serum albumin (BSA) at λex = 280 nm.

- Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd ~10–100 μM) and thermodynamic parameters (ΔH, ΔS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.